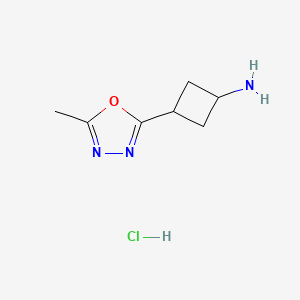
(1R,3r)-3-(5-methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3r)-3-(5-methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-amine hydrochloride is a chemical compound that has been synthesized for various scientific research applications. This compound has shown potential in the fields of neuroscience, pharmacology, and medicinal chemistry.
Aplicaciones Científicas De Investigación
Anticancer Properties
- Synthesis and Anticancer Activity : A research by Rashid et al. (2012) involved the synthesis of benzimidazoles bearing an oxadiazole nucleus, demonstrating significant to good anticancer activity. A specific compound was identified as a lead compound for further anticancer research (Rashid, Husain, & Mishra, 2012).
Anti-proliferative Agents
- In Silico Evaluation for Antiproliferative Activity : Ali et al. (2023) conducted in silico evaluation of 1,3,4-oxadiazole derivatives as potential anti-proliferative agents targeting cyclin-dependent kinase 2 (CDK-2), a key component in cell cycle and proliferation. Two molecules showed better docking scores than the reference ligand, indicating their potential as lead compounds for new anti-proliferative agents (Ali, Mahdi, & Razik, 2023).
Novel Synthesis Methods
- Synthesis of Disubstituted 1,3,4-Oxadiazole Derivatives : Ramazani et al. (2011) described a novel four-component reaction for synthesizing disubstituted 1,3,4-oxadiazole derivatives, completed in neutral conditions at room temperature and yielding excellent results (Ramazani, Shajari, Mahyari, & Ahmadi, 2011).
Antibacterial and Antifungal Activities
- Synthesis and Biological Evaluation : Sharma et al. (2014) synthesized a series of novel carbazole derivatives containing the 1,3,4-oxadiazol-2-amine group, which exhibited significant antibacterial and antifungal activity (Sharma, Kumar, & Pathak, 2014).
- Antimicrobial and Anticancer Agents : Ahsan and Shastri (2015) synthesized oxadiazole analogues and tested them for antimicrobial and antiproliferative activities, with several compounds showing anticancer selectivity and significant antimicrobial activity (Ahsan & Shastri, 2015).
Antioxidant Properties
- Antimicrobial and Antioxidant Activities : Saundane et al. (2013) synthesized 1,3,4-oxadiazol-2-amine derivatives, exhibiting promising antibacterial, antifungal, and antioxidant activities (Saundane, Verma, & Katkar, 2013).
Anti-Inflammatory Agents
- Design and Biological Evaluation as Anti-Inflammatory Agents : Iyer et al. (2016) synthesized and evaluated 1,3,4-oxadiazole derivatives for their radical scavenging and anti-inflammatory properties, demonstrating significant activity and selectivity (Iyer, Gurupadayya, Koganti, Inturi, & Chandan, 2016).
Propiedades
IUPAC Name |
3-(5-methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c1-4-9-10-7(11-4)5-2-6(8)3-5;/h5-6H,2-3,8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWWSTOVQIFHRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2CC(C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2243501-57-5 |
Source


|
| Record name | (1r,3r)-3-(5-methyl-1,3,4-oxadiazol-2-yl)cyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2404635.png)
![1-Benzhydryl-3-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]urea](/img/structure/B2404636.png)
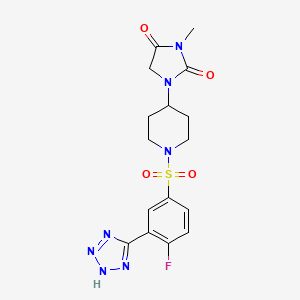
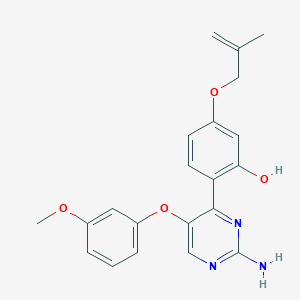

![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2404644.png)
![(Z)-2-(furan-2-ylmethylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2404645.png)
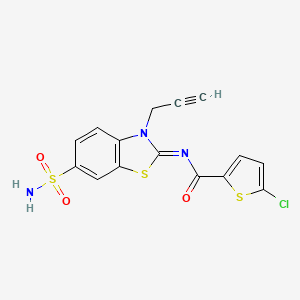
![5-{3-[4-(tert-butyl)phenoxy]phenyl}-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione](/img/structure/B2404649.png)
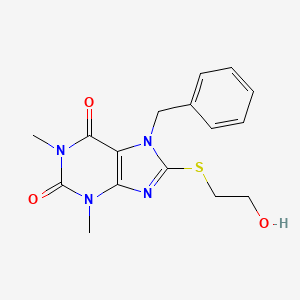
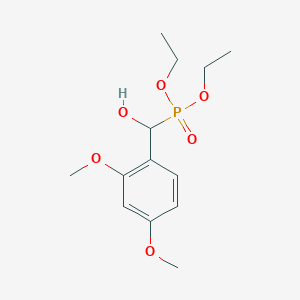
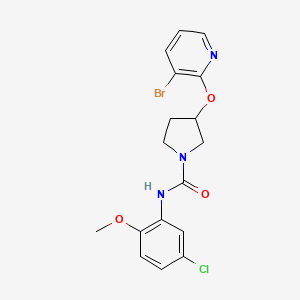
![N-(1-cyanocyclohexyl)-2-[3-(5-phenyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide hydrochloride](/img/structure/B2404654.png)